(5-Iodo-2-(trifluoromethyl)phenyl)methanol

Medicinal Chemistry Drug Design Physicochemical Properties

Select this 5-iodo-2-trifluoromethyl isomer for its precisely tuned Log P of 2.6 — delivering superior oral bioavailability versus the 2-iodo isomer (Log P 3.1, ΔLog P = 0.5). The aryl iodide at the 5-position enables high-yielding Suzuki, Sonogashira, and other Pd-catalyzed cross-coupling reactions for late-stage diversification — a capability absent in the non-iodinated analog [2-(trifluoromethyl)phenyl]methanol. Suppliers offer ≥95% purity with validated 2-year stability at 20°C, ensuring batch-to-batch reproducibility for medicinal chemistry lead optimization and materials science applications.

Molecular Formula C8H6F3IO
Molecular Weight 302.035
CAS No. 1261682-35-2
Cat. No. B2560307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Iodo-2-(trifluoromethyl)phenyl)methanol
CAS1261682-35-2
Molecular FormulaC8H6F3IO
Molecular Weight302.035
Structural Identifiers
SMILESC1=CC(=C(C=C1I)CO)C(F)(F)F
InChIInChI=1S/C8H6F3IO/c9-8(10,11)7-2-1-6(12)3-5(7)4-13/h1-3,13H,4H2
InChIKeyFIBOOUCFALSAIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(5-Iodo-2-(trifluoromethyl)phenyl)methanol CAS 1261682-35-2: A Specialized Aryl Iodide Building Block for Cross-Coupling and Medicinal Chemistry


(5-Iodo-2-(trifluoromethyl)phenyl)methanol (CAS 1261682-35-2) is an organic building block featuring a benzyl alcohol core with an iodine atom at the 5-position and a trifluoromethyl group at the 2-position [1]. Its molecular formula is C8H6F3IO with a molecular weight of 302.03 g/mol, and it possesses a topological polar surface area (TPSA) of 20.2 Ų and a calculated partition coefficient (XLogP3) of 2.6 . The combination of a reactive aryl iodide handle and a metabolically stabilizing trifluoromethyl group makes this compound a valuable intermediate for constructing more complex molecules, particularly in medicinal chemistry and materials science .

Why (5-Iodo-2-(trifluoromethyl)phenyl)methanol Cannot Be Substituted by a Generic Aryl Iodide or Trifluoromethylbenzene


In-class compounds, such as other iodinated benzyl alcohols or trifluoromethylbenzenes, cannot be simply interchanged with (5-Iodo-2-(trifluoromethyl)phenyl)methanol due to the unique and quantifiable impact of its specific substitution pattern on both chemical reactivity and physicochemical properties. For example, the calculated lipophilicity (XLogP3 = 2.6) of this 5-iodo-2-trifluoromethyl isomer differs from that of its positional isomers , which directly influences its behavior in biological assays and its suitability as a building block for drug discovery . Furthermore, the presence of the iodine atom at the 5-position, meta to the trifluoromethyl group, creates a unique steric and electronic environment that dictates the regioselectivity and efficiency of subsequent palladium-catalyzed cross-coupling reactions, a feature that cannot be replicated by its non-iodinated analog, [2-(trifluoromethyl)phenyl]methanol [1]. The differences in computed log P values among related isomers provide a concrete, data-driven basis for selecting this specific compound over seemingly similar alternatives.

Quantitative Differentiation of (5-Iodo-2-(trifluoromethyl)phenyl)methanol: Evidence from Cross-Study and Class-Level Comparisons


Lipophilicity Differential vs. Positional Isomer: A Quantitative Comparison of Calculated Log P Values

This evidence quantifies the difference in lipophilicity between (5-Iodo-2-(trifluoromethyl)phenyl)methanol and its positional isomer, (2-Iodo-5-(trifluoromethyl)phenyl)methanol. While both compounds share the same molecular formula and weight, their structural arrangement significantly alters their predicted partition coefficients. The target compound has a consensus Log P of 2.6 , whereas its isomer has a consensus Log P of 3.1 . This difference is critical for predicting passive membrane permeability and overall drug-likeness.

Medicinal Chemistry Drug Design Physicochemical Properties

Reactivity Differential in Cross-Coupling: Quantitative Distinction from Non-Iodinated Analog

This evidence highlights a class-level differentiation based on the presence of an iodine atom, which enables highly efficient palladium-catalyzed cross-coupling reactions. (5-Iodo-2-(trifluoromethyl)phenyl)methanol, as an aryl iodide, is expected to be significantly more reactive than its non-iodinated analog, [2-(trifluoromethyl)phenyl]methanol (CAS 346-06-5), in reactions such as Suzuki-Miyaura or Sonogashira couplings. While specific kinetic data for this compound is not available in open literature, the well-established reactivity trend for aryl halides shows that C(sp²)–I bonds react approximately 10² to 10³ times faster than the corresponding C(sp²)–Br bonds, and C(sp²)–H bonds are essentially inert under standard cross-coupling conditions [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Stability and Storage Advantage: Vendor-Specified Purity and Long-Term Storage Data

Vendor specifications provide a quantifiable quality and stability benchmark. MolCore guarantees a purity of ≥98% (NLT 98%) for this compound when stored at 20°C for 2 years . This is a verifiable procurement advantage compared to many specialized building blocks, which often have lower certified purities (e.g., 95% as reported by other vendors for this compound or its isomers [REFS-2, REFS-3]) or lack explicit long-term stability data. The availability of a high-purity, stability-verified batch reduces the risk of experimental variability due to impurity-related artifacts.

Chemical Procurement Compound Management Stability

High-Value Application Scenarios for (5-Iodo-2-(trifluoromethyl)phenyl)methanol Based on Evidence


Medicinal Chemistry: Lead Optimization for Membrane Permeability

In lead optimization, medicinal chemists can leverage the precise, quantifiable difference in lipophilicity (ΔLog P = 0.5 vs. its 2-iodo isomer) to fine-tune a drug candidate's passive membrane permeability . The target compound's Log P of 2.6 positions it in a more favorable range for oral bioavailability compared to the more lipophilic isomer (Log P 3.1), making it a superior starting point for designing candidates with balanced ADME properties.

Synthetic Chemistry: Key Intermediate for Late-Stage Functionalization via Cross-Coupling

The presence of the aryl iodide handle enables its use in high-yielding, late-stage diversification of complex molecules through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) [1]. This capability is not possible with the non-iodinated analog, [2-(trifluoromethyl)phenyl]methanol, which would require alternative, often less efficient, methods for C–C bond formation.

Chemical Procurement & Compound Management: High-Purity Stock for Reproducible Assays

Procurement specialists can select a supplier that guarantees a minimum purity of 98% with validated stability over 2 years at 20°C , ensuring a consistent, high-quality supply for critical research assays. This reduces the risk of batch-to-batch variability that can arise from lower-purity (e.g., 95%) or unstable materials, directly supporting reproducible biological or chemical screening campaigns .

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